Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone
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Overview
Description
Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C16H22O It is a ketone characterized by a cyclopentyl group attached to a 2-(2,4-dimethylphenyl)ethyl moiety
Scientific Research Applications
Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2-(2,4-dimethylphenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Mechanism of Action
The mechanism of action of cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the aromatic ring may participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl 2-(4-methylphenyl)ethyl ketone
- Cyclopentyl 2-(2,4-dimethylphenyl)propyl ketone
Uniqueness
Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone is unique due to the presence of both cyclopentyl and 2,4-dimethylphenyl groups, which confer distinct chemical and physical properties. Its structural features allow for specific interactions and reactivity patterns that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-cyclopentyl-3-(2,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12-7-8-14(13(2)11-12)9-10-16(17)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGQSARPYDONIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2CCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644714 |
Source
|
Record name | 1-Cyclopentyl-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-68-8 |
Source
|
Record name | 1-Cyclopentyl-3-(2,4-dimethylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898794-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopentyl-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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